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molecular formula C12H13NO2 B047791 Ethyl 3-cyano-3-phenylpropanoate CAS No. 14025-83-3

Ethyl 3-cyano-3-phenylpropanoate

Cat. No. B047791
M. Wt: 203.24 g/mol
InChI Key: HJKJXWMIISKYGB-UHFFFAOYSA-N
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Patent
US08541455B2

Procedure details

A mixture of 64 g (257.8 mmol) of diethyl benzylidenepropanedioate and 17 g (261 mmol) of potassium cyanide in 750 mL of EtOH and 75 mL of water is heated for 18 hours at 60° C. The medium is then concentrated under reduced pressure and taken up in 500 mL of brine and then extracted with Et2O (2×500 mL). The organic phases are dried over Na2SO4, filtered and then concentrated under reduced pressure. 43.5 g of ethyl 3-cyano-3-phenylpropanoate are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])C(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:19]#[N:20].[K+]>CCO.O>[C:19]([CH:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:8][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C(C(=O)OCC)C(=O)OCC
Name
Quantity
17 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CCO
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The medium is then concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CC(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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